molecular formula C12H14O B8184961 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene

1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene

Cat. No.: B8184961
M. Wt: 174.24 g/mol
InChI Key: DLWSWWBODBDCPQ-LUAWRHEFSA-N
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Description

1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene is an organic compound with the molecular formula C12H14O It is a derivative of naphthalene, characterized by the presence of a methoxymethylene group attached to a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene can be synthesized through multi-step reactions involving common organic reagents. One such method involves the use of N-bromosuccinimide in tetrahydrofuran, followed by treatment with toluene-4-sulfonic acid in benzene, and finally, hydrogenation using palladium on activated carbon in ethyl acetate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as halogens, acids, and bases are frequently employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce fully hydrogenated naphthalene derivatives.

Scientific Research Applications

1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene involves its interaction with various molecular targets. The methoxymethylene group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

  • 1-Methylene-1,2,3,4-tetrahydronaphthalene
  • 1-Methyl-1,2,3,4-tetrahydronaphthalene
  • 1,2,3,4-Tetrahydro-1-methylnaphthalene

Comparison: 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene is unique due to the presence of the methoxymethylene group, which imparts distinct chemical properties compared to its analogs. This group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

(4Z)-4-(methoxymethylidene)-2,3-dihydro-1H-naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8-9H,4,6-7H2,1H3/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWSWWBODBDCPQ-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C\1/CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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